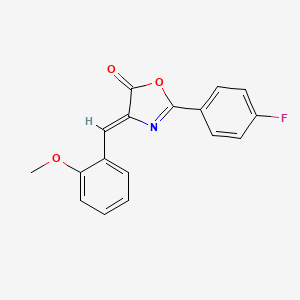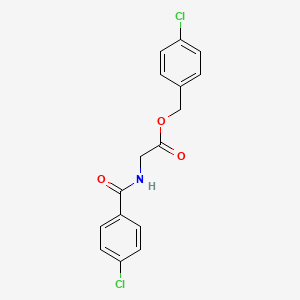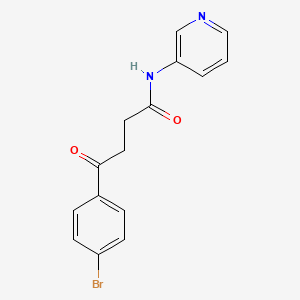
2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as FMOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMOX is a heterocyclic compound that contains an oxazole ring and a substituted phenyl group. The compound has been studied extensively for its biological and pharmacological properties, and its synthesis methods have been optimized to produce high yields of pure FMOX.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act by inhibiting various molecular targets involved in cancer cell proliferation and survival. 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. The compound has also been shown to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have several biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are essential for tumor growth and metastasis. Additionally, 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its potent anticancer activity against various cancer cell lines. The compound has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further drug development. However, one of the limitations of using 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One potential direction is the optimization of its synthesis methods to produce high yields of pure 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one. Another direction is the investigation of its potential use in combination with other anticancer drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one and its potential use in the treatment of other diseases, such as Alzheimer's disease.
Métodos De Síntesis
The synthesis of 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the condensation reaction between 4-fluoroaniline and 2-methoxybenzaldehyde in the presence of acetic acid and ethanol. The resulting intermediate is then reacted with 2-amino-4-methylphenol in the presence of phosphorous oxychloride to yield 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one. The reaction is carried out under reflux conditions, and the product is purified using column chromatography or recrystallization to obtain pure 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is its use in medicinal chemistry for the development of new drugs. 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptide, which is a hallmark of the disease.
Propiedades
IUPAC Name |
(4Z)-2-(4-fluorophenyl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-21-15-5-3-2-4-12(15)10-14-17(20)22-16(19-14)11-6-8-13(18)9-7-11/h2-10H,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQFOOUOZKYFKF-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5706904.png)





![phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)


![2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)
![2-[(4-fluorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5706958.png)
![N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5706962.png)